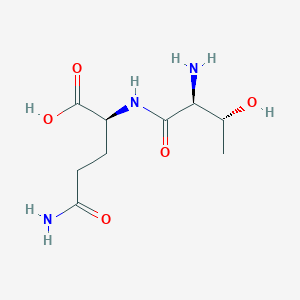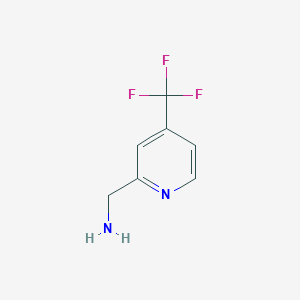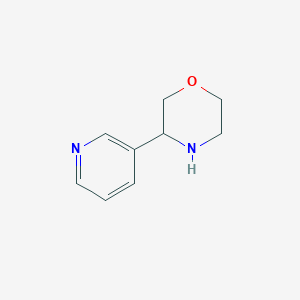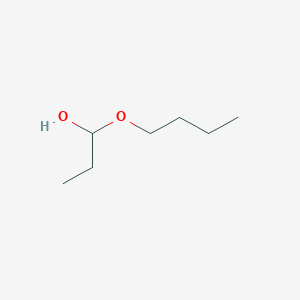
1-Butoxipropanol
Descripción general
Descripción
Butoxypropan-1-ol, also known as 1-Butoxy-1-propanol, is a chemical compound with the molecular formula C7H16O2 . It is used in various applications due to its surfactant nature .
Molecular Structure Analysis
The molecular structure of Butoxypropan-1-ol consists of a propyl group (C3H7) attached to an oxygen atom, which is further connected to a butyl group (C4H9) . The average mass of the molecule is 132.201 Da .
Physical and Chemical Properties Analysis
Butoxypropan-1-ol is a colorless, combustible liquid with a characteristic odor . It has a boiling point of 151°C and a melting point of -27°C . The compound is soluble in water and miscible with many organic solvents .
Aplicaciones Científicas De Investigación
Inhibición de la corrosión
Se ha estudiado el 1-Butoxipropanol por su efectividad en la reducción de la corrosión. Un estudio tenía como objetivo explorar los mecanismos de reducción e inhibición de la corrosión del this compound en cupones de acero dulce sumergidos en una solución marina que contiene 3.5% en peso de NaCl .
Evaluación del potencial carcinogénico
El compuesto también ha sido evaluado por su potencial carcinogénico en humanos, junto con otros productos químicos como el formaldehído y el 2-butoxietil .
Mecanismo De Acción
Target of Action
Butoxypropan-1-ol, also known as 1-butoxypropan-1-ol, primarily targets mild steel surfaces exposed to marine environments . The compound acts as a corrosion inhibitor, reducing the rate of corrosion and extending the lifespan of the steel .
Mode of Action
Butoxypropan-1-ol interacts with the surface of the mild steel, forming a protective layer that prevents the corrosive effects of the marine environment . This interaction reduces the oxidation and reduction reactions on the metal surface, which are the primary causes of corrosion .
Biochemical Pathways
By inhibiting these processes, Butoxypropan-1-ol disrupts the pathways that would typically result in the degradation of the mild steel .
Pharmacokinetics
While the term pharmacokinetics is typically used in the context of drug metabolism, in the case of Butoxypropan-1-ol, we can discuss its behavior in terms of its application, distribution, and persistence on the mild steel surface. The compound is applied to the surface of the steel and distributes evenly to form a protective layer. The persistence of this layer and its effectiveness as a corrosion inhibitor depend on the concentration of Butoxypropan-1-ol and the conditions of the environment .
Result of Action
The application of Butoxypropan-1-ol results in a significant reduction in the corrosion rate of mild steel in marine environments . This is evidenced by a decrease in weight loss measurements of the steel and changes in the electrochemical properties of the steel surface . Microstructural studies have shown that the surface morphology of the steel changes with the application of Butoxypropan-1-ol, with a noticeable reduction in the accumulation of corrosive elements .
Action Environment
The efficacy and stability of Butoxypropan-1-ol as a corrosion inhibitor are influenced by environmental factors. The compound is most effective in marine environments, where it protects against the corrosive effects of saltwater . The concentration of Butoxypropan-1-ol, the temperature of the environment, and the immersion time can all impact the effectiveness of the compound .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Butoxypropan-1-ol plays a significant role in biochemical reactions due to its solvent properties. It interacts with various enzymes, proteins, and other biomolecules, facilitating or inhibiting biochemical processes. For instance, butoxypropan-1-ol can interact with enzymes involved in metabolic pathways, altering their activity and affecting the overall metabolic flux. The nature of these interactions can vary, ranging from hydrogen bonding to hydrophobic interactions, depending on the specific biomolecule involved .
Cellular Effects
Butoxypropan-1-ol has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to butoxypropan-1-ol can lead to changes in the expression of genes involved in detoxification processes, such as those encoding cytochrome P450 enzymes. Additionally, butoxypropan-1-ol can impact cell signaling pathways by modulating the activity of kinases and phosphatases, leading to altered cellular responses .
Molecular Mechanism
At the molecular level, butoxypropan-1-ol exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes, and either inhibit or activate their activity. For instance, butoxypropan-1-ol can inhibit the activity of certain dehydrogenases, leading to a decrease in the production of specific metabolites. Additionally, butoxypropan-1-ol can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of butoxypropan-1-ol can change over time. The stability and degradation of butoxypropan-1-ol can influence its long-term effects on cellular function. For example, butoxypropan-1-ol may degrade into other compounds that have different biochemical properties, leading to changes in its overall impact on cells. Long-term exposure to butoxypropan-1-ol in in vitro or in vivo studies has shown that it can lead to alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of butoxypropan-1-ol can vary with different dosages in animal models. At low doses, butoxypropan-1-ol may have minimal impact on cellular function, while at higher doses, it can induce toxic or adverse effects. For instance, high doses of butoxypropan-1-ol have been associated with liver toxicity and oxidative stress in animal models. Threshold effects have also been observed, where a certain dosage level is required to elicit a significant biological response .
Metabolic Pathways
Butoxypropan-1-ol is involved in various metabolic pathways, interacting with enzymes and cofactors. It can be metabolized by enzymes such as alcohol dehydrogenases and cytochrome P450 enzymes, leading to the production of metabolites that can further participate in biochemical reactions. The metabolic flux and levels of specific metabolites can be affected by the presence of butoxypropan-1-ol, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, butoxypropan-1-ol is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of butoxypropan-1-ol within specific cellular compartments can affect its activity and function. For example, butoxypropan-1-ol may accumulate in the endoplasmic reticulum, where it can interact with enzymes involved in lipid metabolism .
Subcellular Localization
The subcellular localization of butoxypropan-1-ol can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, butoxypropan-1-ol may be localized to the mitochondria, where it can affect mitochondrial function and energy production. The specific localization of butoxypropan-1-ol within cells can determine its overall impact on cellular processes .
Propiedades
IUPAC Name |
1-butoxypropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2/c1-3-5-6-9-7(8)4-2/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQBJILTOGBZCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(CC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901014340 | |
| Record name | 1-Butoxy-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901014340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29387-86-8, 120855-18-7 | |
| Record name | Propylene glycol butyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029387868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butoxy-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901014340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butoxypropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.075 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the chemical difference between 1-tert-Butoxypropan-2-ol and Propylene Glycol Mono-tert-Butyl Ether?
A1: While "Propylene Glycol Mono-tert-Butyl Ether" is a commonly used name, it can refer to two different isomers: 1-tert-butoxypropan-2-ol and 2-tert-butoxypropan-1-ol. The paper specifically focuses on the properties of 1-tert-butoxypropan-2-ol []. To avoid ambiguity, the IUPAC name, 1-tert-butoxypropan-2-ol, is used throughout the monograph [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2,3-Dichloro-4-(3-hydroxypropoxy)phenyl]-2-thienylmethanone](/img/structure/B1587593.png)
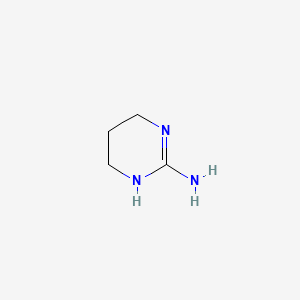
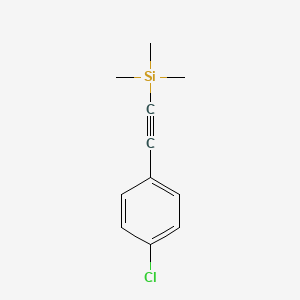
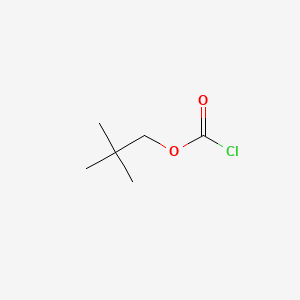
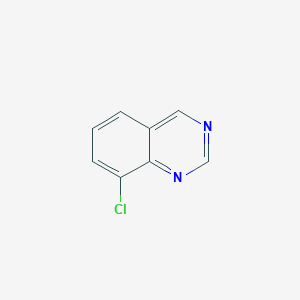
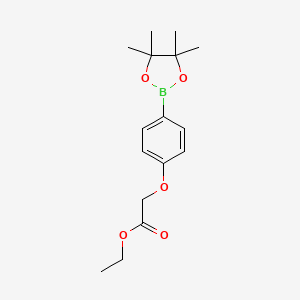

![2-[N-(o-Methylphenyl)carbamoyl]-3-naphthyl acetate](/img/structure/B1587602.png)
